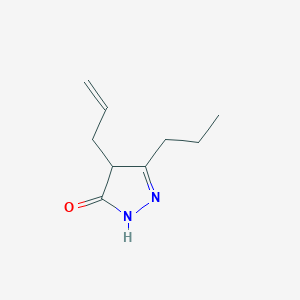

4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper chloride or palladium on carbon can be used to enhance the reaction rate and selectivity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can exhibit different chemical and biological properties .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that synthesized pyrazole derivatives showed effective antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) of these compounds suggests that modifications in the pyrazole ring can enhance their efficacy against microbial pathogens .

2. Anti-inflammatory Properties

4-Allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one and its derivatives have been evaluated for anti-inflammatory activities. Specific compounds have shown promising results in reducing inflammation in animal models, indicating potential use in treating inflammatory diseases . The mechanism involves inhibition of pro-inflammatory cytokines, which could lead to therapeutic applications in conditions like arthritis.

3. Antioxidant Activity

The compound has also been studied for its antioxidant properties. In vitro assays revealed that certain pyrazole derivatives can scavenge free radicals effectively, suggesting their potential use in formulations aimed at reducing oxidative stress-related damage . This property is particularly relevant for developing supplements or pharmaceuticals targeting oxidative stress-related conditions.

Agricultural Applications

1. Pesticide Development

Research has identified this compound as a promising candidate for pesticide development. Its derivatives have shown effectiveness against various agricultural pests and pathogens, making it a potential component in integrated pest management systems . The synthesis of these compounds often aims to enhance their specificity and reduce environmental impact compared to traditional pesticides.

2. Plant Growth Regulators

In addition to pest control, certain pyrazole derivatives have been explored for their role as plant growth regulators. Studies suggest that these compounds can influence plant growth parameters such as root development and flowering time, indicating their utility in agricultural biotechnology .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to serve as a monomer or additive in polymer synthesis. Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .

2. Coordination Chemistry

The compound has potential applications in coordination chemistry, where it can act as a ligand for metal ions. This property is valuable in catalysis and the development of new materials with specific electronic or optical properties. Studies are ongoing to explore the effectiveness of these complexes in various catalytic processes .

Case Studies

Mécanisme D'action

The mechanism of action of 4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-allyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

- 3-propyl-4,5-dihydro-1H-pyrazol-5-one

- 4,5-dihydro-1H-pyrazol-5-one derivatives with various substituents

Uniqueness

4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both allyl and propyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Activité Biologique

4-Allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a compound belonging to the pyrazolone class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃N₂O. Its structure features a pyrazolone ring with an allyl and propyl substituent, which is critical for its biological activity.

1. Anti-inflammatory Activity

Research has shown that compounds containing the pyrazolone nucleus exhibit significant anti-inflammatory properties. In a study comparing various pyrazolone derivatives, it was found that this compound demonstrated notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Standard (Dexamethasone) | 76% at 1 µM | 86% at 1 µM |

| This compound | 61% at 10 µM | 76% at 10 µM |

This data suggests that the compound may be a promising candidate for further development as an anti-inflammatory agent .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazolone derivatives has been well-documented. In vitro studies have indicated that this compound exhibits activity against various bacterial strains, including E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| S. aureus | 32 µg/mL |

These results highlight the potential of this compound as a lead for developing new antimicrobial agents .

3. Anticancer Potential

The anticancer properties of pyrazolone derivatives have been explored in various studies. Notably, compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Cytokine Modulation : The compound inhibits the expression of pro-inflammatory cytokines.

- Membrane Disruption : It affects bacterial cell membranes leading to cell death.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells.

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of several pyrazolone derivatives in a carrageenan-induced paw edema model in rats. The results indicated that this compound significantly reduced edema compared to controls.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, researchers tested the compound against clinical isolates of E. coli and S. aureus. The results demonstrated that it inhibited growth effectively at concentrations comparable to standard antibiotics.

Propriétés

IUPAC Name |

4-prop-2-enyl-3-propyl-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-5-7-8(6-4-2)10-11-9(7)12/h3,7H,1,4-6H2,2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSMRCNUCWFXAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=O)C1CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.